Product packaging for Chloro(decyl)dimethylsilane(Cat. No.:CAS No. 38051-57-9)

Chloro(decyl)dimethylsilane

Cat. No.: B1271424
CAS No.: 38051-57-9
M. Wt: 234.88 g/mol
InChI Key: ZLZGHBNDPINFKG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organosilicon Compounds in Chemical Research

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. sbfchem.comiust.ac.irwikipedia.org This marked the formal beginning of the study of compounds with silicon-carbon bonds. sbfchem.com For several decades following this discovery, research primarily focused on the synthesis of simple organosilicon compounds. sbfchem.com A significant leap forward occurred in the early 20th century through the pioneering work of Frederic S. Kipping, who extensively investigated alkyl- and arylsilanes and was the first to create silicone oligomers and polymers. iust.ac.irwikipedia.orgiust.ac.ir Kipping also coined the term "silicone" in 1904. iust.ac.irwikipedia.orgiust.ac.ir

The 1940s heralded a new era for organosilicon chemistry with the development of the "direct process" by Eugene G. Rochow and, independently, Richard Müller. iust.ac.irmdpi.com This process, also known as the Müller-Rochow process, enabled the cost-effective, large-scale production of organosilanes and silicone polymers, paving the way for their widespread industrial application. mdpi.com The demand for high-performance materials during World War II further spurred the development of the organosilicon industry, with applications in thermal insulation, lubricants, and sealing materials. sbfchem.com Since then, the field has continued to expand, with organosilicon compounds finding applications in nearly every aspect of modern life, from electronics and construction to healthcare. iust.ac.irmdpi.comprismaneconsulting.com

Significance of Chlorosilanes as Precursors in Materials Synthesis

Chlorosilanes are a class of organosilicon compounds characterized by the presence of at least one silicon-chlorine bond. chemicalbull.com This bond is highly reactive, making chlorosilanes exceptionally versatile precursors for the synthesis of a wide range of silicon-based materials. chemicalbull.comdakenchem.comgoogle.com Their general formula is SiClₓ(R)₄₋ₓ, where R represents an organic group and x can range from 1 to 4. chemicalbull.com

The reactivity of the Si-Cl bond allows for straightforward reactions with various nucleophiles, most notably water (hydrolysis), to form silanols (Si-OH). These silanols can then undergo condensation to form stable siloxane bonds (Si-O-Si), which are the backbone of silicone polymers. chemicalbull.com This fundamental reactivity is the basis for the production of silicone oils, elastomers, and resins. prismaneconsulting.comchemicalbull.com

Furthermore, chlorosilanes are instrumental in surface modification. prismaneconsulting.comontosight.ai They can react with hydroxyl groups present on the surfaces of materials like glass, silica (B1680970), and metals to form a covalent bond, thereby altering the surface properties. chemimpex.com This process, known as silylation, can be used to impart hydrophobicity, improve adhesion, and enhance chemical resistance. ontosight.aichemimpex.com The choice of the organic group (R) on the chlorosilane allows for the precise tuning of these surface properties. researchgate.net For instance, long-chain alkyl chlorosilanes are used to create highly water-repellent surfaces. chemimpex.com

The versatility of chlorosilanes extends to their use as crosslinking agents in the production of rubbers and elastomers, enhancing their strength, elasticity, and temperature resistance. prismaneconsulting.com They are also crucial intermediates in the synthesis of high-purity silicon for the semiconductor and solar industries. prismaneconsulting.comdakenchem.com

Overview of Chloro(decyl)dimethylsilane within the Broader Class of Alkyl Chlorosilanes

This compound (C₁₂H₂₇ClSi) is a specific member of the alkyl chlorosilane family. sigmaaldrich.com This class of compounds is characterized by having one or more alkyl groups and at least one chlorine atom attached to a central silicon atom. In the case of this compound, the silicon atom is bonded to one chlorine atom, two methyl groups, and a ten-carbon alkyl chain (decyl group). sigmaaldrich.com

The presence of the long decyl chain imparts significant hydrophobic (water-repellent) character to the molecule. chemimpex.com This makes this compound particularly useful as a surface modifying agent. chemimpex.com When reacted with a surface containing hydroxyl groups, the reactive chloro-silyl group forms a covalent bond with the surface, while the long decyl chain orients away from the surface, creating a dense, water-repellent monolayer. semi.ac.cn

Compared to other alkyl chlorosilanes, the length of the alkyl chain in this compound provides a balance between hydrophobicity and steric hindrance. Shorter alkyl chains may not provide sufficient water repellency, while significantly longer chains can sometimes lead to less ordered monolayers due to increased van der Waals interactions between the chains. researchgate.net

This compound serves as a building block in organic synthesis for creating more complex organosilicon compounds and can be used in the formation of silicone polymers. smolecule.com Its primary application, however, lies in materials science, where it is used to functionalize surfaces for various applications, including in coatings, as a silane (B1218182) coupling agent, and in the preparation of specialized materials for electronics and other advanced technologies. chemimpex.comtcichemicals.comchemimpex.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 38051-57-9 sigmaaldrich.comnih.gov
Molecular Formula C₁₂H₂₇ClSi sigmaaldrich.com
Molecular Weight 234.88 g/mol sigmaaldrich.com
Appearance Liquid sigmaaldrich.com
Boiling Point 98 °C at 2 mmHg sigmaaldrich.com
Density 0.866 g/mL at 20 °C sigmaaldrich.com
Refractive Index n20/D 1.441 sigmaaldrich.com

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27ClSi B1271424 Chloro(decyl)dimethylsilane CAS No. 38051-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-decyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27ClSi/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZGHBNDPINFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885702
Record name Silane, chlorodecyldimethyl-
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Molecular Weight

234.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38051-57-9
Record name Chlorodecyldimethylsilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chlorodecyldimethyl-
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Record name Silane, chlorodecyldimethyl-
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Record name Chlorodecyldimethylsilane
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Synthetic Methodologies and Reaction Pathways for Chloro Decyl Dimethylsilane

Routes to Chloro(decyl)dimethylsilane from Silicon Precursors

The synthesis of this compound can be achieved through several key pathways, starting from fundamental silicon-containing precursors. These methods offer varying degrees of selectivity and efficiency, tailored to specific industrial and laboratory requirements.

Grignard Reagent and Alkali Metal Organic Reactions with Silicon Tetrachloride

A foundational method for creating silicon-carbon bonds is through the use of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi). While direct reaction with silicon tetrachloride (SiCl₄) can be complex to control for producing a specific mono-substituted product like this compound, it forms the basis of many organosilane syntheses. nih.gov

The reaction of a decyl Grignard reagent, such as decylmagnesium bromide, with an excess of dimethyldichlorosilane ((CH₃)₂SiCl₂) is a more direct and controlled approach. The Grignard reagent acts as a nucleophile, displacing one of the chlorine atoms on the dimethyldichlorosilane.

Reaction Scheme: CH₃(CH₂)₉MgBr + (CH₃)₂SiCl₂ → CH₃(CH₂)₉Si(CH₃)₂Cl + MgBrCl

This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to maintain the reactivity of the Grignard reagent. orgsyn.org Careful control of stoichiometry is crucial to favor the formation of the desired monosubstituted product and minimize the formation of the disubstituted silane (B1218182), di(decyl)dimethylsilane.

Reactant 1Reactant 2ProductByproductSolvent
Decylmagnesium bromideDimethyldichlorosilaneThis compoundMagnesium bromochlorideAnhydrous ether

Hydrosilylation of Olefins with Chlorosilanes

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a highly efficient and atom-economical method for forming alkylsilanes. epfl.ch To synthesize this compound, this process involves the reaction of 1-decene (B1663960) with chlorodimethylsilane (B94632) ((CH₃)₂SiHCl) in the presence of a catalyst. smolecule.com

Platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst, are commonly employed to facilitate this reaction. The catalyst enables the addition of the Si-H bond across the double bond of the 1-decene, leading to the formation of the desired product.

Reaction Scheme: CH₃(CH₂)₇CH=CH₂ + (CH₃)₂SiHCl --(Catalyst)--> CH₃(CH₂)₉Si(CH₃)₂Cl

This method is favored for its high yield and selectivity, typically resulting in the anti-Markovnikov addition of the silane to the olefin. The reaction conditions, including temperature and catalyst concentration, can be optimized to maximize the conversion and purity of the final product. epfl.ch

OlefinSilaneCatalystProduct
1-DeceneChlorodimethylsilanePlatinum-based (e.g., Karstedt's)This compound

Direct Process for Methyl-Substituted Organosilanes

The "Direct Process," also known as the Müller-Rochow process, is a cornerstone of industrial organosilane production. mdpi.comencyclopedia.pub This process typically involves the reaction of an alkyl halide, most commonly methyl chloride, with elemental silicon at high temperatures (280-350°C) in the presence of a copper catalyst. rdd.edu.iq

While the Direct Process is primarily used to produce methylchlorosilanes like dimethyldichlorosilane, it represents the foundational industrial method for creating the precursors necessary for syntheses like the Grignard reaction described in section 2.1.1. mdpi.comencyclopedia.pubrdd.edu.iq The direct synthesis of this compound is not the primary application of this process. Instead, the methylchlorosilanes generated are the key building blocks. rdd.edu.iq The reaction is complex, producing a mixture of methylchlorosilanes that are then separated by distillation.

Generalized Reaction Scheme (Müller-Rochow Process): 2 CH₃Cl + Si --(Cu, ~300°C)--> (CH₃)₂SiCl₂ + other methylchlorosilanes

Functionalization Reactions Involving this compound

The chlorine atom in this compound is a reactive site, making the compound a valuable intermediate for the synthesis of other functionalized silanes. cymitquimica.com

Formation of Silanols through Reaction with Protic Materials

This compound readily undergoes hydrolysis in the presence of water or other protic materials to form the corresponding silanol (B1196071), decyldimethylsilanol. smolecule.com This reaction involves the nucleophilic substitution of the chloride ion by a hydroxyl group.

Reaction Scheme: CH₃(CH₂)₉Si(CH₃)₂Cl + H₂O → CH₃(CH₂)₉Si(CH₃)₂OH + HCl

The hydrolysis is often carried out in a solvent that is miscible with both the organosilane and water, and a base such as pyridine (B92270) or triethylamine (B128534) may be added to neutralize the hydrochloric acid byproduct. The resulting silanol is a key intermediate in the formation of silicone polymers (polysiloxanes) through subsequent condensation reactions. smolecule.com The rate of hydrolysis can be influenced by factors such as pH and temperature. cfmats.com

ReactantProductByproductConditions
This compoundDecyldimethylsilanolHydrochloric acidPresence of water

Aminosilane Formation with Primary and Secondary Amines

The silicon-chlorine bond in this compound is also susceptible to nucleophilic attack by amines. Reaction with primary or secondary amines leads to the formation of aminosilanes, with the displacement of the chloride ion. researchgate.net

Reaction Scheme with a Primary Amine (R'NH₂): CH₃(CH₂)₉Si(CH₃)₂Cl + 2 R'NH₂ → CH₃(CH₂)₉Si(CH₃)₂NHR' + R'NH₃Cl

Reaction Scheme with a Secondary Amine (R'₂NH): CH₃(CH₂)₉Si(CH₃)₂Cl + 2 R'₂NH → CH₃(CH₂)₉Si(CH₃)₂NR'₂ + R'₂NH₂Cl

These reactions are typically performed in an inert solvent, and a second equivalent of the amine is often used to act as a base to neutralize the hydrogen chloride that is formed. The resulting aminosilanes are useful as silylating agents and as precursors for other organosilicon compounds.

Alkoxysilane Synthesis with Alcohols

The synthesis of alkoxysilanes from this compound and alcohols is a fundamental transformation in organosilicon chemistry. This reaction proceeds through the nucleophilic substitution of the chlorine atom on the silicon by the oxygen atom of the alcohol. The process is typically characterized by the evolution of hydrogen chloride (HCl) as a byproduct. gelest.com The general reaction can be represented as:

R-OH + Cl-Si(CH₃)₂(C₁₀H₂₁) → R-O-Si(CH₃)₂(C₁₀H₂₁) + HCl

where R represents the organic group of the alcohol.

The reaction's progress can be monitored by observing the cessation of HCl gas evolution. gelest.com To drive the reaction to completion, mild heating, often between 30-40°C, can be applied. gelest.com It is important to note that a portion of the generated HCl may react with the alcohol to produce small quantities of the corresponding alkyl halide and water. gelest.com This in-situ generated water can then lead to the hydrolysis of the newly formed alkoxysilane, producing silanols (R₃Si-OH). These silanols are reactive intermediates that can undergo condensation to form siloxane bonds (Si-O-Si). gelest.commdpi.com

The synthesis of alkoxysilanes is a significant area of research as they are considered greener alternatives to chlorosilanes for the production of silicones and other materials. mdpi.comcolab.ws The direct synthesis of alkoxysilanes from alcohols and elemental silicon is also an area of active investigation, aiming to eliminate the chlorine-based steps altogether. colab.ws

Anionic Functionalization Methods for Polymer Modification

Anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net A key feature of living anionic polymerization, particularly those initiated by organolithium compounds, is the ability to introduce functional groups at the chain end. cas.czwikipedia.org This is achieved by reacting the living polymeric organolithium species with a suitable electrophile after all the monomer has been consumed. cas.cz this compound can serve as such an electrophile, enabling the introduction of a decyldimethylsilyl group at the terminus of a polymer chain.

Reaction with Polymeric Organolithiums

In this method, a living polymer chain, which possesses a carbanionic active center (polymeric organolithium), reacts with this compound. The nucleophilic carbanion attacks the electrophilic silicon atom, displacing the chloride ion and forming a stable carbon-silicon bond. This process effectively terminates the living polymerization while simultaneously functionalizing the polymer chain end.

The general scheme for this reaction is:

Polymer-Li + Cl-Si(CH₃)₂(C₁₀H₂₁) → Polymer-Si(CH₃)₂(C₁₀H₂₁) + LiCl

This technique is a cornerstone for creating well-defined, functionalized polymers. cas.cz The efficiency of these coupling reactions is crucial for producing polymers with high degrees of functionalization and low polydispersity. researchgate.net The "chlorosilane method" is a well-established strategy for creating various complex polymer architectures, such as star-shaped polymers, by reacting living polymer chains with multifunctional chlorosilane linking agents. buffalo.edu

Table 1: Examples of Anionic Polymerization and Functionalization

Monomer(s)InitiatorFunctionalizing AgentResulting Polymer Architecture
Styrene, Isoprenen-ButyllithiumMultifunctional ChlorosilaneStar-block copolymers (PS-b-PI)n buffalo.edu
Styrene, tert-butyl methacrylate, ethylene (B1197577) oxidesec-Butyllithium / DPE-based initiatorSiloxy-protected DPEStar block terpolymers uoi.gr
(4-vinylphenyl)dimethylsilane--In-chain-functionalized polymers cas.cz

Transsilylation Reactions in Complex Silane Synthesis

Transsilylation involves the exchange of substituents between two different silicon compounds. In the context of this compound, this could involve the reaction with another silicon compound, for example, a silylamide, to generate a new silyl (B83357) derivative and a more volatile chlorosilane.

An example of a related transsilylation reaction involves the synthesis of polysilylamides with a Si-Cl functionality. In a study, polysilylamides were produced through the transsilylation of bis(chloromethyl)methylchlorosilane and a trimethylsilyl (B98337) derivative of diketopiperazine. researchgate.net This demonstrates the principle of exchanging a silyl group (in this case, trimethylsilyl) with a chlorosilyl group to form a new polymeric structure. researchgate.net While this specific example does not use this compound, the underlying principle of transsilylation is applicable.

These reactions can be driven by the formation of a more stable bond or the removal of a volatile product. For instance, the reaction of N-Cyclohexylideneimino-O-(trimethylsilyl)acylimidates with various chlorosilanes (XSiCl₃) results in a transsilylation reaction, producing hypercoordinated silicon complexes. researchgate.net

Mechanistic Investigations of this compound Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Computational chemistry provides powerful tools to investigate these pathways at a molecular level.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry employs theoretical principles and computer simulations to study chemical phenomena. hbni.ac.inescholarship.org For reactions involving organosilicon compounds like this compound, methods such as Density Functional Theory (DFT) are widely used. escholarship.org These approaches allow for the investigation of reaction mechanisms by mapping the potential energy surface of a reaction. hbni.ac.in

Key aspects that can be studied include:

Transition State Analysis: By calculating the structures and energies of transition states, activation energies (energy barriers) for reactions can be determined. For example, in the reaction of a chlorosilane with a nucleophile, DFT can be used to calculate the activation energy for the cleavage of the Si-Cl bond.

Reaction Path Following: Techniques like Intrinsic Reaction Coordinate (IRC) calculations can delineate the exact path reactants take to become products, passing through the transition state. smu.edu This helps to confirm that a calculated transition state indeed connects the desired reactants and products. smu.edu

Solvent Effects: The influence of the solvent on the reaction mechanism and energetics can be modeled using approaches like polarizable continuum models (PCM). This is important as many reactions are carried out in solution.

These computational studies provide insights that complement experimental findings and can guide the design of new synthetic routes and catalysts. escholarship.org For instance, computational analysis can help rationalize the reactivity of different chlorosilanes in substitution reactions or predict the regioselectivity in hydrosilation reactions. escholarship.org The United Reaction Valley Approach (URVA) is another method that analyzes the reaction mechanism in terms of reaction phases, offering a detailed picture of the chemical processes involved. smu.edu

Energetic Span Model for Catalytic Cycle Determination

The model identifies two crucial states: the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS). nih.gov The energetic span (δE) is the Gibbs free energy difference between the TDTS and the TDI. nih.govresearchgate.net The calculation of δE depends on whether the TDTS appears before or after the TDI in the catalytic cycle. nih.gov This energetic span serves as the apparent activation energy of the entire cycle and can be used to directly calculate the TOF. nih.gov

The application of the energetic span model to a potential catalytic synthesis of this compound would proceed as follows:

A plausible catalytic cycle would be proposed.

The Gibbs free energies of all intermediates and transition states in the cycle would be calculated, typically using DFT.

The energetic span model would then be applied to this energy profile to identify the TDI and TDTS.

From these states, the energetic span (δE) and, subsequently, the TOF would be calculated. exlibrisgroup.com

This analysis allows researchers to pinpoint the kinetic bottlenecks in the catalytic cycle and provides a rational basis for catalyst improvement. exlibrisgroup.com It creates a direct link between theoretical results and experimental quantities. nih.gov

Table 2: Hypothetical Energy Profile for a Catalytic Cycle and Energetic Span Analysis

This interactive table presents a hypothetical energy profile for a catalytic cycle that could be involved in the synthesis of this compound, demonstrating how the energetic span model is applied.

StateRoleRelative Gibbs Free Energy (kcal/mol)Degree of TOF Control (XTOF)
Catalyst + ReactantsEntry/Exit0.0-
Intermediate AIntermediate+5.20.15
Transition State A-BTransition State+22.80.98 (TDTS)
Intermediate BIntermediate+12.50.02
Transition State B-CTransition State+18.90.01
Intermediate CIntermediate+2.1 (TDI)0.83
Transition State C-ProdTransition State+15.40.01

Based on the hypothetical data in the table, the TOF-determining intermediate (TDI) is Intermediate C at +2.1 kcal/mol, and the TOF-determining transition state (TDTS) is Transition State A-B at +22.8 kcal/mol. The energetic span model provides a robust method for analyzing complex reaction networks and predicting catalytic efficiency from first principles. chemrxiv.org

Surface Science and Interfacial Phenomena Mediated by Chloro Decyl Dimethylsilane

Development of Hydrophobic Surfaces via Silane (B1218182) Coating

The application of chloro(decyl)dimethylsilane is a prominent method for rendering naturally hydrophilic surfaces hydrophobic. The long decyl chain of the molecule is key to imparting this water repellency. smolecule.com This modification is achieved by creating a stable, covalently bonded coating on the substrate.

Controlled Wettability Modification of Substrates

The wettability of a substrate can be precisely controlled by applying a coating of this compound. This process involves the chemical reaction of the silane with hydroxyl (-OH) groups present on the surface of materials like glass or silica (B1680970). For instance, clean glass surfaces, which are typically hydrophilic, can be made hydrophobic by immersion in a chloro(dodecyl)dimethylsilane (B1223439) solution. jgmaas.com The effectiveness of this modification is often quantified by measuring the water contact angle, where a higher angle indicates greater hydrophobicity.

Research on similar alkylsilanes has demonstrated the ability to tune surface wettability with high precision. By modifying silica particles with chloro(dodecyl)dimethylsilane, their hydrophobicity can be significantly increased, resulting in a water contact angle of approximately 165°. nih.gov This high contact angle indicates a superhydrophobic surface. The degree of hydrophobicity can be controlled, as demonstrated with related silanes, where increasing the concentration of the modifier leads to a progressive increase in the water contact angle on SiO2 nanoparticles, from 34.7° to as high as 155°. researchgate.net

Table 1: Wettability Modification of Surfaces with Alkylsilanes

SubstrateModifying AgentInitial Contact AngleFinal Contact AngleReference
Glass WafersChloro(dodecyl)dimethylsilaneHydrophilicHydrophobic jgmaas.com
Silica ParticlesChloro(dodecyl)dimethylsilaneNot specified~165° nih.gov
SiO₂ NanoparticlesDichlorodimethylsilane34.7°155° researchgate.net

Impact on Water Vapor Adsorption in Porous Media

When this compound is used to treat porous media like packed glass beads, it significantly alters the interaction with water vapor. jgmaas.com In a study using chloro(dodecyl)dimethylsilane-treated glass beads, a notable difference was observed in the water vapor adsorption isotherm compared to untreated beads. jgmaas.com For the hydrophobic-treated surfaces, the silane coating had minimal influence on water vapor adsorption at very low relative pressures (P/P₀ < 0.2). jgmaas.com This is attributed to the presence of nanopores on the glass bead surfaces that are too small for the long-chained silane molecules to enter, leaving these areas uncoated and available for water molecule adsorption. jgmaas.com

However, at higher relative pressures (P/P₀ > 0.2), where water vapor adsorption occurs in the larger, intergranular spaces between the beads, the hydrophobic silane coating plays a crucial role. jgmaas.com It prevents capillary condensation, causing the adsorption isotherm to become flat. jgmaas.com This indicates that the water vapor adsorption in the treated porous medium is dominated by surface adsorption on the remaining hydrophilic areas within the nanopores, rather than condensation in the larger, now-hydrophobic spaces. jgmaas.com

Formation and Characterization of Self-Assembled Monolayers (SAMs)

This compound forms self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick layers that chemically bond to a surface. gelest.com This process results in a permanent modification of the substrate's properties. gelest.com The formation involves both chemical adsorption, through strong covalent bonds, and physical adsorption, driven by weaker van der Waals forces. mdpi.com

Mechanism of SAM Formation on Hydroxyl-Bearing Surfaces (e.g., SiO₂, Al₂O₃, Glass, Cellulose)

The mechanism of SAM formation using chlorosilanes like this compound on hydroxyl-bearing surfaces is a well-established chemical process. gelest.com The reactive chloro- group on the silane molecule targets the surface hydroxyl (-OH) groups present on substrates such as silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), glass, and cellulose. mdpi.comnih.govbeilstein-journals.org

The process is a hydrolysis and condensation reaction. beilstein-journals.org The chlorosilane first reacts with trace amounts of water on the surface to form a reactive silanol (B1196071) intermediate (R₃Si-OH). This silanol then undergoes a condensation reaction with a surface hydroxyl group (M-OH, where M is Si, Al, etc.), forming a stable, covalent M-O-Si bond and releasing a molecule of water. researchgate.net Because this compound has only one reactive chloro- group, it forms a single oxane bond with the substrate, creating a well-defined monolayer structure. gelest.com The successful anchoring of the alkylsilane to a surface like TiO₂ is confirmed by spectroscopic changes, such as the shifting of the Ti-OH bending vibration band. beilstein-journals.org For a uniform, high-quality monolayer to form, it is critical to control the presence of water to prevent the random aggregation and polymerization of silane molecules in solution before they attach to the surface. gelest.comsci-hub.se

Stability and Degradation of this compound-Derived SAMs

The stability of the resulting monolayer is a critical factor for practical applications. The covalent M-O-Si bonds provide significant stability. nih.gov However, these bonds are susceptible to degradation under certain environmental conditions.

The hydrolytic stability of alkylsilane-derived SAMs is highly dependent on environmental factors, particularly pH, temperature, and moisture. acs.orggelest.com The primary degradation mechanism is the hydrolysis of the Si-O-Si and Si-O-substrate anchor bonds. gelest.com

Studies on similar alkyldimethylsilane monolayers on oxidized silicon surfaces have provided detailed insights into their stability under various conditions. acs.org The monolayers demonstrate remarkable stability in deionized water and neutral phosphate-buffered saline (PBS, pH 7.4) over 30 days. acs.org They also show high stability in acidic media (pH 3), with only a minor decrease in hydrophobicity (a few degrees in contact angle) over the same period. acs.orgacs.org However, the monolayers are most susceptible to degradation under basic conditions (pH 11), where a more significant decrease in contact angle is observed over time, indicating the breakdown of the siloxane linkage. acs.orgacs.org

Thermal stability is also a key consideration. These monolayers have been shown to be stable when heated in air at elevated temperatures, such as 130°C, for extended periods. acs.org

Table 2: Hydrolytic Stability of C₁₀-Alkyldimethylsilane Monolayer on Oxidized Si(111)

Data shows the static contact angle (SCA) over 30 days of exposure to different aqueous media.

Time (days)SCA in DI WaterSCA in PBS (pH 7.4)SCA in Acid (pH 3)SCA in Base (pH 11)
0~105°~105°~105°~105°
1~105°~105°~104°~100°
3~105°~104°~103°~98°
7~104°~104°~102°~95°
30~104°~103°~101°~90°

Data adapted from stability studies on similar alkyldimethylsilane monolayers. acs.org

Monitoring of Molecular Desorption and Surface Roughness

The stability and integrity of surfaces modified with this compound are critical for their performance. The resistance of the formed self-assembled monolayers (SAMs) to molecular desorption is a key indicator of their durability. Techniques such as single-molecule spectroscopy can be employed to directly observe the adsorption and desorption events at a molecular level. acs.org These methods reveal that while most molecules diffuse laterally across the surface, some can become temporarily immobilized at strong adsorption sites before desorbing. acs.org For similar systems, desorption times can range from milliseconds to several minutes, indicating a complex surface energy landscape. acs.org

Surface Functionalization of Hydrogen-Terminated Silicon

The functionalization of hydrogen-terminated (H-terminated) silicon is a significant area of research for applications in biosensing, photovoltaics, and electronics. nih.govresearchgate.net this compound, typically after conversion to its more reactive silanol analogue, decyldimethylsilanol, is used in these processes. amazonaws.comnih.gov This approach allows for the creation of densely packed, hydrolytically stable organic monolayers on oxide-free silicon surfaces. nih.govacs.org

A noteworthy advancement in the functionalization of H-terminated silicon surfaces is the development of rapid, catalyst-free grafting methods. nih.govacs.org Traditionally, the reaction of chlorosilanes or hydrosilanes with silicon surfaces required long reaction times or the use of catalysts. nih.govresearchgate.net However, research has demonstrated that alkyl silanols, readily synthesized from chlorosilanes like this compound, can react directly with H-terminated Si(111) surfaces without a catalyst. researchgate.netnih.govacs.org

The proposed mechanism involves a nucleophilic attack on the Si-H surface by an oxygen lone pair from the silanol, leading to an oxidative addition and the formation of a stable Si-O-Si bond at the surface. nih.gov This method is significantly faster than many competing surface attachment chemistries. acs.org Control experiments performing the same reaction in the absence of a catalyst confirmed the efficacy of this direct, catalyst-free pathway. nih.govacs.org

The kinetics of monolayer formation are a critical aspect of surface functionalization. The catalyst-free reaction of decyldimethylsilanol with H-terminated silicon is remarkably fast, proceeding to completion in as little as 15 minutes at room temperature. nih.govresearchgate.netnih.gov This rapid formation of a densely packed monolayer is a significant advantage over other methods that can require several hours. nih.govresearchgate.net

The reaction can be further accelerated by external stimuli. Increasing the reaction temperature to 50°C or 80°C was found to increase the grafting reaction rate by a factor of two to three. nih.gov An even more dramatic acceleration is achieved with UV light irradiation, which can reduce the required reaction time to just one to two minutes. nih.govresearchgate.netnih.gov These findings, summarized in the table below, illustrate the tunability of the functionalization process.

ConditionReaction TimeRelative RateReference
Room Temperature15 min1x nih.govresearchgate.netnih.gov
50-80 °CFaster than RT2-3x nih.gov
UV Light Irradiation1-2 minSignificantly Faster nih.govresearchgate.netnih.gov
Catalyst-Free Grafting Methodologies

Antifouling Properties of Modified Surfaces

Biofouling, the unwanted accumulation of biological material on surfaces, is a major issue for biomedical devices and sensors. mcmaster.ca Surfaces modified with organosilanes can exhibit excellent antifouling properties. nih.govmdpi.com The dense, hydrolytically stable monolayers formed from decyldimethylsilanol on H-terminated silicon show excellent antifouling behavior against a range of organic polymers. nih.govacs.org

The effectiveness of an antifouling surface is often linked to its ability to resist non-specific protein adsorption and subsequent cell adhesion. nih.govresearchgate.net Studies on similar systems, such as those modified with zwitterionic polymers, demonstrate that creating a hydrophilic surface layer can prevent foulant attachment. mcmaster.camdpi.com The long-term stability of the this compound-derived monolayer, which is stable for up to 30 days even in acidic (pH 3) or basic (pH 11) conditions, is crucial for its sustained antifouling performance. nih.govnih.govacs.org The resistance to fouling is typically evaluated by exposing the modified surface to protein or polymer solutions and then measuring the amount of adsorbed material. amazonaws.comnih.gov

Adhesion Promotion and Coupling Agent Applications

This compound belongs to the family of silane coupling agents, which are widely used to improve adhesion between dissimilar materials. greyhoundchrom.comchemscene.comdow.com These agents are bifunctional, meaning they can form chemical bonds with both inorganic substrates and organic polymers, effectively acting as a molecular bridge at the interface. dow.comresearchgate.netadhesivesmag.com This capability is essential in the manufacturing of high-performance composite materials, such as glass-fiber reinforced plastics and advanced laminates. greyhoundchrom.com

The general structure of a silane coupling agent features a silicon atom bonded to hydrolyzable groups (like chloro or alkoxy groups) and a non-hydrolyzable organofunctional group. researchgate.netadhesivesmag.com In the case of this compound, the chloro group is the reactive site for bonding to inorganic surfaces, while the decyl group provides a non-polar, organic-compatible tail. sigmaaldrich.comsigmaaldrich.com

Interfacial Adhesion Enhancement between Organic and Inorganic Materials

The primary function of this compound as a coupling agent is to enhance the interfacial adhesion between organic materials, such as polymers and adhesives, and inorganic materials like glass, metals, or silicon wafers. chemscene.comdow.comresearchgate.net Organic and inorganic materials are often incompatible due to differences in surface energy, chemical reactivity, and thermal expansion, which can lead to weak adhesive bonds. researchgate.net

Silane coupling agents overcome this incompatibility through a dual-reaction mechanism. dow.comadhesivesmag.com First, the chloro group on the silane reacts with surface hydroxyl (-OH) groups present on most inorganic substrates, often in the presence of trace moisture. This reaction forms strong, covalent Si-O-substrate bonds, anchoring the molecule to the inorganic surface. researchgate.netadhesivesmag.com Subsequently, the decyl chain of the silane, now tethered to the surface, can physically entangle or interact with an organic polymer matrix applied over it. researchgate.net This creates a durable link across the interface, transforming a weak physical contact into a strong, cohesive chemical bond that improves the mechanical strength and environmental resistance of the composite material. dow.comresearchgate.net This process has been used to hydrophobize silicon wafers prior to spin-coating with polymers to prevent the thin films from peeling off. researchgate.net

Role in Adhesives, Sealants, and Coatings

This compound plays a critical role as a silane coupling agent and surface modifier in the formulation of adhesives, sealants, and coatings. chemimpex.com Its bifunctional nature, combining a reactive chlorosilane group with a long, hydrophobic decyl chain, allows it to chemically bridge dissimilar materials, thereby enhancing adhesion, durability, and performance. chemimpex.comresearchgate.net

The primary mechanism involves the reaction of the chloro- group with hydroxyl (-OH) groups present on inorganic substrates like glass, metals, and ceramics. This reaction forms stable, covalent siloxane (Si-O-Substrate) bonds at the substrate surface. The outward-oriented, nonpolar decyl chains then create a low-energy, hydrophobic surface. chemimpex.comscirp.org This modified surface exhibits improved compatibility and adhesion with organic polymers used in adhesive, sealant, and coating formulations.

In coatings, this surface modification is crucial for creating water-repellent and protective layers. chemimpex.com Research has demonstrated the use of this compound to hydrophobize substrates like silicon wafers and glass. researchgate.netkyushu-u.ac.jp This pre-treatment is vital in preventing coatings, such as polymer thin films, from delaminating or peeling off, particularly in underwater or high-humidity environments. researchgate.net By transforming a hydrophilic surface into a hydrophobic one, this compound ensures a stronger and more resilient bond between the coating and the substrate, enhancing the longevity and protective qualities of the coating. researchgate.net

In adhesives and sealants, the compound acts as a key adhesion promoter. chemimpex.comspecialchem.com It improves the bond between the sealant or adhesive and the inorganic substrate to which it is applied. chemimpex.com This is particularly valuable in construction and automotive industries where strong, environmentally resistant bonds between materials like glass, metal, and plastic are essential. chemimpex.com The silane effectively "glues" the organic polymer to the inorganic surface at the molecular level, increasing the mechanical strength of the adhesive bond and its resistance to degradation from moisture and heat. researchgate.net

The table below summarizes the functions and effects of this compound in these applications.

ApplicationFunctionMechanism of ActionResulting Improvement
Coatings Surface Modifier, Adhesion PromoterForms covalent bonds with inorganic substrates; orients hydrophobic decyl chains outwards. chemimpex.comresearchgate.netEnhanced water repellency, improved coating-substrate adhesion, increased durability. chemimpex.comresearchgate.net
Adhesives Coupling Agent, Adhesion PromoterBridges the interface between the organic adhesive polymer and inorganic substrates. researchgate.netIncreased bond strength, improved resistance to moisture and environmental factors. chemimpex.comresearchgate.net
Sealants Coupling Agent, Adhesion PromoterEnhances the compatibility and bonding between the sealant polymer and construction materials. chemimpex.comStronger and more durable seals, prevention of moisture ingress at the interface. chemimpex.comresearchgate.net

Application in Polymer-Filler Systems

This compound mitigates this incompatibility. chemimpex.com When used to pre-treat the filler particles, the chlorosilane end of the molecule reacts with the surface hydroxyl groups of the inorganic filler. scirp.org This reaction effectively coats the filler with a layer of molecules whose long decyl chains are outwardly oriented.

This surface modification of the filler leads to several key benefits:

Improved Filler Dispersion: The hydrophobic, organophilic surface of the treated filler particles reduces their tendency to agglomerate within the nonpolar polymer matrix. This leads to a more uniform and homogeneous dispersion of the filler, which is critical for achieving consistent material properties. sinosil.com

Enhanced Interfacial Adhesion: The alkyl chains on the filler surface improve the wetting and compatibility with the surrounding polymer matrix, creating a stronger interfacial bond. researchgate.net This strong bond is crucial for efficient stress transfer from the polymer matrix to the reinforcing filler, which directly translates to improved mechanical properties such as tensile strength and flex modulus in the final composite. specialchem.com

Reduced Viscosity: In some cases, the surface treatment of fillers can lead to a reduction in the melt viscosity of the polymer-filler mixture during processing. specialchem.com This can result in energy savings and easier molding of composite parts.

Research into silane coupling agents has shown their effectiveness across a wide range of polymer and filler types. specialchem.comsinosil.com For instance, silanes are critical components in fiberglass-reinforced plastics and in rubber compounds that use silica as a reinforcing filler. specialchem.comresearchgate.net While research may focus on various organosilanes, the fundamental principles apply to this compound, which provides a hydrophobic surface modification suitable for nonpolar polymer systems. chemimpex.com

The table below outlines the impact of using this compound in polymer-filler systems.

ParameterEffect of this compound TreatmentScientific Rationale
Filler-Polymer Compatibility IncreasedThe decyl chain provides a hydrophobic surface on the filler, improving interaction with the organic polymer matrix. chemimpex.comresearchgate.net
Filler Dispersion ImprovedReduces filler agglomeration by making the filler surface organophilic. sinosil.com
Mechanical Properties Enhanced (e.g., strength, modulus)Stronger interfacial bonding allows for effective load transfer from the polymer to the filler. specialchem.com
Moisture Resistance ImprovedThe hydrophobic layer at the filler-polymer interface prevents water from weakening the bond. specialchem.com

Advanced Applications and Material Systems Utilizing Chloro Decyl Dimethylsilane

Nanomaterials Functionalization and Composites

The functionalization of nanomaterials with Chloro(decyl)dimethylsilane is a key strategy for tailoring their surface properties and enabling their integration into high-performance composites. The silane's reactive head group readily bonds with hydroxyl groups present on the surface of many inorganic nanomaterials, while the long alkyl chain alters the surface energy and compatibility.

This compound and its longer-chain analogue, Chloro(dodecyl)dimethylsilane (B1223439), are highly effective for the surface modification of various nanoparticles, particularly those with surface hydroxyl groups like silica (B1680970) (SiO2) and titania (TiO2). cfsilicones.combeilstein-journals.org This process, known as silanization, converts the typically hydrophilic surface of these nanoparticles into a hydrophobic one. The reaction involves the covalent attachment of the dimethyl(decyl)silyl group to the nanoparticle surface.

This modification is critical for several applications. For instance, silica nanoparticles functionalized with long-chain alkylsilanes are used in the preparation of reversed-phase high-performance liquid chromatography (HPLC) columns. cfsilicones.com The hydrophobic surface created by the decyl or dodecyl chains provides a nonpolar stationary phase capable of separating non-polar analytes. cfsilicones.com Similarly, modifying SiO2 nanopowder with dodecyldimethylsilyl groups enhances its dispersion in non-polar solvents and polymers. uni-halle.deuni-saarland.de The functionalization of TiO2 nanoparticles via hydrothermal synthesis using silane (B1218182) coupling agents also results in hydrophobic nanoparticles with tailored surface properties. beilstein-journals.org

Nanoparticle TypeModifying AgentPurpose of ModificationResulting ApplicationSource(s)
Silica (SiO₂) Nanoparticles Chloro(dodecyl)dimethylsilaneIncrease surface hydrophobicityReversed-Phase HPLC Columns cfsilicones.com
SiO₂ Nanopowder Chloro(dodecyl)dimethylsilaneEnhance dispersion in non-polar mediaPolymer Composites, Electrolytes uni-halle.de
Titania (TiO₂) Nanoparticles Silane Coupling AgentsIn-situ functionalization, create hydrophobic surfacePhotocatalysis, Solar Cells beilstein-journals.org

The surface modification of nanofillers with this compound is a crucial step for their successful incorporation into polymer composites. Untreated hydrophilic nanoparticles tend to agglomerate within a hydrophobic polymer matrix, leading to poor dispersion and compromised mechanical properties. Silanization with this compound improves the interfacial adhesion and compatibility between the inorganic filler and the organic polymer matrix. mdpi.comnih.gov

This enhancement is particularly evident in composites made with biodegradable polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL). nih.gov The alkyl chains on the nanoparticle surface interact favorably with the nonpolar polymer matrix, facilitating a homogeneous distribution of the filler. nih.gov This leads to significant improvements in the material's properties, such as enhanced mechanical strength and improved barrier properties against gases like oxygen. mdpi.com Furthermore, the hydrophobic modification of fillers can be applied to a range of materials, including wood-plastic composites, to improve their durability and performance. cfsilicones.com

Cellulose nanocrystals (CNCs) are bio-derived, rod-like nanoparticles with exceptional mechanical properties. However, their inherent hydrophilicity limits their application in nonpolar polymer composites. Surface modification with Chloro(dodecyl)dimethylsilane has been demonstrated as an effective method to overcome this limitation. nih.govconicet.gov.ar In a notable study, CNCs were treated with Chloro(dodecyl)dimethylsilane to create silanized CNCs, referred to as DCNCs. conicet.gov.ar

This modification drastically changes the surface properties of the CNCs. While unmodified CNCs disperse well in water, DCNCs become hydrophobic and precipitate in aqueous suspensions, indicating successful surface functionalization. conicet.gov.ar The alkylated CNCs exhibit significantly improved dispersion in nonpolar environments, such as chloroform (B151607) and within a polylactide (PLA) matrix. mdpi.com This enhanced compatibility leads to the development of fully bio-based nanocomposites with superior performance, expanding the potential use of both CNCs and biodegradable plastics. mdpi.com

PropertyUnmodified CNCsDodecyl-Modified CNCs (DCNCs)Source(s)
Dispersibility in Water Stable suspensionUnstable, precipitates conicet.gov.ar
Dispersibility in Chloroform PoorExcellent, stable suspension mdpi.com
Compatibility with PLA Matrix Poor, agglomerationHigh, homogeneous distribution mdpi.comnih.gov
Surface Character HydrophilicHydrophobic mdpi.comconicet.gov.ar

Incorporation into Polymer Composites

Polymer Science and Engineering

Beyond surface modification, this compound serves as a key reagent in the synthesis and functionalization of polymers, enabling the creation of macromolecules with precisely controlled architectures and properties. chemimpex.com

This compound is utilized in the synthesis of functionalized polymers where the incorporation of a silyl (B83357) group with a long alkyl chain is desired. chemimpex.com These polymers can be designed for specific applications, such as surface active amphiphiles or as precursors for more complex macromolecular structures. One synthetic pathway involves the cationic ring-opening polymerization of 2-ethyl-2-oxazoline (B78409) to prepare poly(N-propionylethylenimine)s. tu-dresden.de In this process, the polymerization can be terminated with a silane coupling agent, attaching the dimethylsilyl group to the polymer chain end. tu-dresden.de This method allows for the creation of terminally functionalized polymers in a one-pot, multistep reaction with high yields. tu-dresden.de Such silane-functionalized polymers are studied for creating functional surfaces for biological applications or as compatibilizers in composite materials. tu-dresden.de

The precise placement of functional groups is a cornerstone of modern polymer chemistry. This compound and similar chlorosilane reagents are instrumental in both chain-end and in-chain functionalization strategies.

Chain-end functionalization is a common feature of living polymerizations, where the reactive polymer chain end can be capped with a specific functional group. cas.cz In living anionic polymerization, for example, the living polymeric anion can react with a chlorosilane, such as this compound, to introduce a silyl group at the terminus of the polymer chain. researchgate.net This strategy has been successfully employed to synthesize block copolymers by coupling a chlorosilyl chain-end functionalized polyisobutylene (B167198) (PIB) with living poly(vinylferrocenyl)lithium, achieving excellent coupling efficiencies of over 94%. researchgate.net

In-chain functionalization involves incorporating functional groups along the polymer backbone. This can be achieved by polymerizing monomers that already contain a reactive silyl group. For instance, the anionic polymerization of (4-vinylphenyl)dimethylsilane creates a polymer with pendant dimethylsilyl groups, which can then be modified through hydrosilation reactions to introduce a variety of functionalities along the chain. cas.cz These strategies provide powerful tools for creating polymers with tailored properties for diverse applications. google.com

Functionalization StrategyPolymer SystemRole of ChlorosilanePurpose/ApplicationSource(s)
Chain-End Functionalization Polyisobutylene (PIB)Terminating agent to create chlorosilyl-terminated PIBReactive macro-coupling agent for block copolymer synthesis researchgate.net
Chain-End Functionalization Poly(N-propionylethylenimine)Terminating agent in cationic ring-opening polymerizationSynthesis of amphiphilic lipopolymers for surface modification tu-dresden.de
In-Chain Functionalization Poly((4-vinylphenyl)dimethylsilane)Monomer contains the functional silyl groupCreates a polymer backbone with reactive sites for post-polymerization modification cas.cz

Synthesis of Functionalized Polymers

Biomaterials and Biosensor Development

This compound is a key compound in the advancement of biomaterials and biosensors. Its unique properties allow for the modification of surfaces to enhance their functionality in biological environments. This section explores its specific applications in enhancing molecular interactions on sensor surfaces, developing hydrophobic polysaccharides for medical use, and the considerations for ensuring long-term biocompatibility.

Enhancing Interaction between Biological Molecules and Sensor Surfaces

The performance of biosensors, which are analytical devices that detect specific biological molecules, is highly dependent on the interaction between the target molecules and the sensor surface. numberanalytics.commdpi.com this compound plays a crucial role in modifying these surfaces to improve detection sensitivity and specificity. chemimpex.com

The primary mechanism involves the process of silanization, where this compound reacts with hydroxyl groups present on the surfaces of materials like glass, silicon, or metal oxides. numberanalytics.comencyclopedia.pub This reaction forms a stable, covalent bond and introduces the decyl group to the surface. The long decyl chain imparts a hydrophobic character to the surface. This hydrophobicity can be advantageous in several ways for biosensor applications:

Controlled Immobilization: By creating a hydrophobic surface, the non-specific adsorption of unwanted proteins and other biomolecules from complex biological fluids like blood plasma or urine can be minimized. bham.ac.uk This is critical for reducing background noise and improving the signal-to-noise ratio of the sensor. Subsequently, specific bioreceptors (e.g., antibodies, enzymes, DNA probes) can be attached to the silanized surface in a more controlled manner, ensuring that only the target molecule binds effectively. mdpi.comresearchgate.net

Enhanced Analyte Interaction: For certain assays, creating hydrophobic microenvironments on the sensor surface can promote the favorable orientation and binding of specific target molecules, particularly those with hydrophobic regions. This can lead to stronger and more stable interactions, ultimately enhancing the sensitivity of the biosensor. chemimpex.com

Improved Stability: The silane layer provides a durable and chemically resistant coating, protecting the underlying sensor material from degradation in harsh biological or chemical environments. chemimpex.com

Research has shown that modifying sensor surfaces with organosilanes like this compound is a versatile strategy. For instance, in the development of electrochemical biosensors, surface modifications are critical for achieving high accuracy in real patient samples. bham.ac.uk The ability to tailor surface properties is essential for the development of next-generation diagnostic devices. chemimpex.com

Interactive Table: Impact of Surface Modification on Biosensor Performance

ParameterUnmodified SurfaceSurface Modified with this compoundRationale for Improvement
Non-Specific Binding HighLowThe hydrophobic decyl groups reduce the unwanted adsorption of interfering molecules from the sample matrix. bham.ac.uk
Signal-to-Noise Ratio LowHighReduced non-specific binding leads to a lower background signal, thus enhancing the desired signal.
Analyte Binding Affinity VariablePotentially EnhancedThe modified surface can promote a more favorable orientation for the binding of specific target molecules. chemimpex.com
Surface Stability Low to ModerateHighThe covalent silane layer provides a protective and durable coating. chemimpex.com

Development of Hydrophobic Polysaccharides for Medical Articles

Polysaccharides are naturally occurring polymers that are generally biocompatible and biodegradable, making them attractive for use in medical devices and drug delivery systems. nih.govnih.govnih.gov However, their inherent hydrophilicity can be a limitation in applications where controlled degradation and water resistance are required. This compound is utilized to chemically modify polysaccharides, rendering them hydrophobic.

This modification is achieved by reacting the chloro group of this compound with the hydroxyl groups present on the polysaccharide backbone. This reaction results in the formation of silyl ether linkages and the attachment of the hydrophobic decyl-dimethylsilyl pendent groups. google.com This process effectively transforms the polysaccharide from a water-soluble or water-swellable material into a hydrophobic one. researchgate.net

The applications for these hydrophobic polysaccharides in the medical field are diverse:

Biodegradable Coatings: Hydrophobic polysaccharide coatings can be applied to implantable medical devices, such as stents or orthopedic implants. google.com These coatings can be designed to degrade at a controlled rate, which is particularly useful for drug-eluting devices where the release of a therapeutic agent needs to be sustained over a specific period. google.com

Drug Delivery Matrices: The hydrophobic nature of the modified polysaccharides allows for the encapsulation and controlled release of hydrophobic drugs. nih.gov The rate of drug release can be modulated by controlling the degree of hydrophobic modification.

In Situ Forming Implants: These materials can be formulated as injectable liquids that solidify upon contact with bodily fluids, forming a solid implant in situ. This is advantageous for minimally invasive procedures. google.com

A key feature of using this compound and similar compounds is the ability to create materials with tunable properties. By using a mixture of different halogenated alkyl silanes, it is possible to synthesize polysaccharides with a combination of pendent groups, allowing for fine-tuning of properties like hydrophobicity, degradation rate, and mechanical strength. google.com

Interactive Table: Properties of Native vs. Hydrophobically Modified Polysaccharides

PropertyNative PolysaccharidePolysaccharide Modified with this compoundImplication for Medical Applications
Solubility in Water High (or swells)LowEnables use in aqueous environments without rapid dissolution; suitable for coatings and implants. google.comresearchgate.net
Interaction with Hydrophobic Drugs PoorGoodAllows for the encapsulation and controlled delivery of water-insoluble therapeutic agents. nih.gov
Degradation Profile Often rapid and uncontrolledCan be tailored for controlled, sustained degradationEssential for long-term implants and controlled drug release systems. google.com
Water Repellency LowHighProvides a barrier against moisture, protecting the underlying device or encapsulated drug.

Considerations for Long-Term Biocompatibility Studies

While the initial biocompatibility of silane-modified surfaces and materials is a critical starting point, ensuring their safety and efficacy over the long term within the human body requires careful consideration and rigorous testing. nih.govaip.orgtudublin.ie The stability of the silane layer and the potential biological consequences of its degradation products are of paramount importance.

Long-term biocompatibility studies for materials modified with this compound should address the following key aspects:

Hydrolytic Stability: The covalent bond between the silane and the substrate, as well as the silyl ether linkages in modified polysaccharides, can be susceptible to hydrolysis over time in a physiological environment. google.com The rate of this hydrolysis is influenced by factors such as pH and the presence of specific enzymes. It is crucial to determine the long-term stability of the modified surface under realistic in vivo conditions to ensure the material maintains its desired properties for the intended duration of its use. google.com

Leachables and Extractables: As the material degrades, there is a potential for the release of low molecular weight compounds, including the silane itself or its byproducts. Studies must be conducted to identify and quantify any such leachables and to assess their potential toxicity. For instance, while the long decyl chain is generally considered biocompatible, its metabolic fate and that of the silicon-containing moiety must be understood.

Chronic Inflammatory Response: The long-term presence of an implant or its degradation products can potentially trigger a chronic inflammatory response or other adverse tissue reactions. Histopathological evaluation of tissues surrounding the implant over extended periods is necessary to rule out any undesirable effects.

Cellular and Tissue Integration: For permanent or long-term implants, the modified surface should not only be non-toxic but should also promote favorable interactions with surrounding cells and tissues. nih.gov Studies on cell adhesion, proliferation, and differentiation on the material surface can provide insights into its long-term integration with the body. tandfonline.comrsc.org For example, some silane modifications have been shown to improve the adhesion and growth of bone cells (osteoblasts) on titanium implants. nih.gov

Spectroscopic and Analytical Characterization of Chloro Decyl Dimethylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of Chloro(decyl)dimethylsilane. By analyzing the spectra of different nuclei such as ¹H, ¹³C, and ²⁹Si, detailed information about the molecular framework and the chemical environment of each atom can be obtained.

Proton NMR (¹H NMR) for Structural Elucidation and Reaction Monitoring

Proton NMR (¹H NMR) provides distinct signals for the different hydrogen atoms within the this compound molecule, allowing for structural confirmation. The decyl group produces a characteristic set of signals: a triplet for the terminal methyl (CH₃) protons, a large multiplet for the repeating methylene (B1212753) (-(CH₂)₈-) units, and another multiplet for the methylene group directly bonded to the silicon atom. The two methyl groups attached to the silicon atom are chemically equivalent and appear as a sharp singlet. The expected chemical shifts (δ) in a solvent like CDCl₃ are detailed in the table below.

Beyond static structural analysis, ¹H NMR is a crucial tool for real-time reaction monitoring. chemrxiv.org For instance, in the synthesis of alkylsilanes via hydrosilylation, ¹H NMR can track the progress of the reaction. nih.govchimia.ch This is achieved by observing the disappearance of the characteristic signals of the reactants (e.g., the vinyl protons of an alkene and the Si-H proton of a hydrosilane) and the concurrent appearance of the signals corresponding to the new C-H and Si-C bonds in the product. nih.gov The integration of these peaks over time allows for the quantification of reactants and products, providing valuable kinetic data. chimia.ch

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on typical values for similar structural motifs.

ProtonsMultiplicityPredicted Chemical Shift (δ) ppm
Si-(CH ₃)₂Singlet~0.4 - 0.6
Si-CH ₂-Triplet~0.8 - 1.0
-(CH ₂)₈-Multiplet~1.2 - 1.4
-CHTriplet~0.9

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of this compound. Each chemically distinct carbon atom in the molecule gives a separate signal. The spectrum would show a signal for the methyl carbons bonded to silicon and a series of signals for the ten carbons of the decyl chain. The chemical shift of the carbon atom directly attached to the silicon (C1) is significantly influenced by the electropositive silicon atom. Data from analogous compounds, such as other alkyl-substituted dimethylchlorosilanes, are used to predict the spectral features. umich.edu For instance, the methyl carbons attached to silicon in similar chloro-silane compounds typically resonate at low ppm values. umich.eduamazonaws.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on typical values for similar structural motifs. umich.edu

Carbon AtomPredicted Chemical Shift (δ) ppm
Si-(C H₃)₂~3 - 4
Si-C H₂- (C1)~16 - 18
-C H₂- (C2-C9)~22 - 34
-C H₃ (C10)~14

Silicon-29 NMR (²⁹Si NMR) for Silane (B1218182) Chemistry

Silicon-29 NMR is a highly specific technique for studying organosilicon compounds. Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques allow for its routine observation. The chemical shift of the ²⁹Si nucleus is very sensitive to the nature of the substituents attached to the silicon atom. For this compound, the silicon atom is bonded to two methyl groups, one decyl group, and one chlorine atom. The presence of the electronegative chlorine atom causes a significant downfield shift. Based on experimental data for structurally similar compounds like trimethylchlorosilane (Me₃SiCl), which has a reported ²⁹Si chemical shift of approximately +30 to +31 ppm, a similar value is expected for this compound. rsc.org This distinct chemical shift is invaluable for confirming the presence of the chlorosilyl group and for monitoring reactions at the silicon center, such as hydrolysis, where the Si-Cl bond is converted to a Si-OH or Si-O-Si linkage, resulting in a large upfield shift in the ²⁹Si spectrum.

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound Data is based on values for analogous compounds. rsc.org

NucleusPredicted Chemical Shift (δ) ppm
Si ~ +30

Solid-State NMR Techniques for Material Characterization

When this compound is used to functionalize surfaces, such as silica (B1680970) nanoparticles or zeolites, solid-state NMR becomes an essential characterization tool. academie-sciences.frmdpi.com Unlike solution NMR, solid-state NMR analyzes samples in their solid form, providing crucial information about the structure, dynamics, and connectivity at the organic-inorganic interface. academie-sciences.frmdpi.com

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si and to overcome line broadening effects seen in solids. uni-muenchen.de A ²⁹Si CP/MAS spectrum can distinguish between unreacted surface silanols (Q³, ~-100 ppm), silica framework sites (Q⁴, ~-110 ppm), and the new silicon sites from the grafted silane (T sites). mdpi.comuni-muenchen.de The specific chemical shift of the T sites provides information on the number of covalent Si-O-Si bonds formed with the surface.

Furthermore, two-dimensional correlation experiments, such as ¹H-¹³C and ¹H-²⁹Si Heteronuclear Correlation (HETCOR), can be used to establish through-space proximities between protons of the decyl chain and the carbon and silicon atoms of the surface and the grafted molecule. nih.gov This allows for a detailed mapping of the surface structure, confirming the covalent attachment and providing insights into the conformation and packing of the decyl chains on the material's surface. mdpi.comnih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy, and its modern implementation, Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and informative technique for identifying the functional groups present in a molecule. missouri.edustudymind.co.uk When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. savemyexams.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the IR spectrum is dominated by absorptions corresponding to the vibrations of the alkyl chains and the dimethylsilyl group.

C-H Stretching: Strong bands appear in the 2850-2960 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous CH₂ and CH₃ groups of the decyl chain.

C-H Bending: Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetric deformation) are due to the bending of C-H bonds.

Si-CH₃ Vibrations: A distinct and strong band is typically observed around 1250-1270 cm⁻¹, which is assigned to the symmetric deformation (umbrella mode) of the Si-(CH₃)₂ group. A rocking vibration for this group also appears around 800-840 cm⁻¹.

Si-Cl Stretching: The vibration of the silicon-chlorine bond is found at lower frequencies, typically in the range of 450-600 cm⁻¹. The presence of a band in this region is a key indicator of the chlorosilyl functionality.

Table 4: Characteristic IR Absorption Bands for this compound

Bond/GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
C-H (alkyl)Stretching2850 - 2960
C-H (alkyl)Bending1375 - 1465
Si-CH₃Symmetric Deformation1250 - 1270
Si-CStretching600 - 800
Si-ClStretching450 - 600

Identification of Si-H Stretching Modes

It is critical to note that the compound this compound, with the chemical structure C₁₀H₂₁-Si(CH₃)₂-Cl, does not possess a silicon-hydrogen (Si-H) bond. Therefore, its infrared spectrum will not exhibit the characteristic Si-H stretching absorption band.

However, the Si-H stretching mode, which typically appears as a strong, sharp band in the 2100-2250 cm⁻¹ region of the IR spectrum, is of paramount importance in the chemistry related to this compound. amazonaws.comumn.edu For example, a common synthetic route to produce alkylsilanes is the hydrosilylation of an alkene (e.g., 1-decene) with a hydrosilane (e.g., dimethylchlorosilane, HSi(CH₃)₂Cl). In such a reaction, FTIR spectroscopy serves as an excellent monitoring tool. The progress of the reaction can be followed by observing the decrease in the intensity of the Si-H stretching band of the starting hydrosilane at ~2200 cm⁻¹ until its complete disappearance, which signals the full consumption of the reactant and the formation of the desired alkyl-substituted silane product. umn.edu

Analysis of Molecular Alignment in SAMs

The formation of well-ordered self-assembled monolayers (SAMs) is crucial for their application. The molecular alignment within these layers, often composed of alkylsilanes like this compound, can be investigated using various spectroscopic methods. For instance, the antisymmetric and symmetric C–H stretching vibrations observed in infrared spectroscopy can indicate the formation of a well-defined monolayer. Specifically, sharp signals at approximately 2921 cm⁻¹ and 2851 cm⁻¹ are indicative of a crystalline-like, ordered structure of the alkyl chains. acs.org The orientation and structure of molecules on a substrate are known to vary significantly with surface coverage and the length of the alkyl chain. researchgate.net Molecular dynamics simulations can complement experimental data by providing insights into properties like tilt angle and coverage of alkylsilane SAMs. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. surfacesciencewestern.comcnrs.fr When analyzing surfaces modified with this compound, XPS is instrumental in confirming the successful grafting of the silane and determining the quality of the resulting monolayer. acs.orgacs.org

Determination of Carbon/Silicon (C/Si) Ratios

A key metric obtained from XPS analysis of silanized surfaces is the atomic ratio of carbon to silicon (C/Si). An increase in the C/Si ratio compared to an unmodified substrate is a clear indicator of the effective grafting of the alkylsilane derivative. acs.orgacs.org For instance, studies have shown that the reaction of this compound derivatives on oxidized silicon surfaces can be completed within 5-10 minutes, resulting in a stable C/Si ratio. acs.org The C/Si ratio can also be used to estimate the thickness of the formed organic monolayer. acs.orgresearchgate.net

Below is a table showing representative XPS data for a hydrosilane derivative of this compound on an oxidized silicon surface, highlighting the change in C/Si ratio upon monolayer formation.

EntryCatalyst Loading (mol %)Reaction Time (min)%CC/Si RatioMonolayer Thickness (nm) by XPS
Unmodified Substrate-----
153015.20.270.88 ± 0.07
251015.40.280.91 ± 0.10
311014.70.280.86 ± 0.12
Data adapted from a study on B(C₆F₅)₃-catalyzed siloxanation. researchgate.net

Assessment of Oxide Species on Modified Silicon Surfaces

XPS is also crucial for examining the underlying substrate, particularly when working with silicon wafers. The Si 2p core level spectrum can be analyzed to detect the presence of silicon oxide species (SiOₓ). acs.org On an ideal hydrogen-terminated silicon surface (H-Si(111)), no significant oxide contribution in the 102–104 eV binding energy range should be observed after modification, confirming that the surface remains oxide-free during the functionalization process. acs.org Conversely, on oxidized silicon surfaces, the reaction involves the formation of stable siloxane (Si-O-Si) bonds with the surface silanol (B1196071) (Si-OH) groups. acs.org The presence and nature of the oxide layer can be intentionally generated through methods like treatment with piranha solution or ozone. acs.orgmdpi.com

Contact Angle Measurements for Wettability Characterization

Contact angle goniometry is a widely used method to characterize the wettability of a solid surface. biolinchina.comdataphysics-instruments.com The contact angle is the angle where a liquid/vapor interface meets a solid surface. It provides a quantitative measure of the surface's hydrophobicity or hydrophilicity. For surfaces modified with this compound, which imparts a nonpolar, hydrophobic character, contact angle measurements are a primary tool for confirming successful surface modification. acs.org

Advancing and Receding Contact Angle Analysis

Dynamic contact angle measurements, which include the advancing (θₐ) and receding (θᵣ) angles, provide more detailed information about the surface than static contact angle measurements alone. biolinchina.combiolinscientific.com The advancing angle is the maximum contact angle, measured as a droplet expands over a dry surface, while the receding angle is the minimum contact angle, observed as the droplet contracts. biolinchina.combiolinscientific.com The difference between these two angles is known as contact angle hysteresis (CAH), which arises from surface heterogeneity, roughness, and molecular rearrangements. biolinchina.com A low CAH is generally indicative of a more homogeneous and uniform surface. nih.gov

The analysis of advancing and receding contact angles is used to characterize the homogeneity of SAMs. nih.govsci-hub.se For example, on a hydrophobic SAM sample, the advancing contact angle can be observed over the entire front edge of a sliding droplet, while the receding angle is present at the rear. nih.gov

Correlation with Surface Hydrophobicity

The static water contact angle is a direct indicator of surface hydrophobicity. An unmodified, clean, oxidized silicon surface is hydrophilic, with a very low contact angle (typically ~10°). acs.org Upon successful formation of a dense monolayer of this compound, the surface becomes hydrophobic due to the exposed decyl chains. This results in a significant increase in the static water contact angle. For example, the formation of a decyldimethylsilane-derived monolayer on an oxidized silicon surface can increase the static contact angle to 103°. acs.org Similarly, modification of a hydrogen-terminated silicon surface can increase the contact angle from around 80° to 105°. acs.org This change provides strong evidence of successful surface functionalization. acs.orgacs.org

A table illustrating the effect of surface modification on water contact angle is provided below.

SurfaceStatic Water Contact Angle (°)Reference
Unmodified Oxidized Silicon~10 acs.org
Decyldimethylsilane-modified Oxidized Silicon103 acs.org
H-terminated Si(111)80 acs.org
Decyldimethylsilanol-modified H-terminated Si(111)105 acs.org

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution surface analysis technique that provides three-dimensional topographical images at the nanoscale. uni-wuerzburg.demeasurlabs.com It has become an indispensable tool for characterizing the surfaces of materials, including those modified with self-assembled monolayers (SAMs) of organosilanes like this compound. arxiv.orgscielo.br Unlike electron microscopes, AFM does not require special conductive coatings on non-conductive samples and can operate in various environments, including air and liquid. measurlabs.comnanoscientific.org The technique utilizes a sharp probe tip attached to a cantilever, which scans across a sample surface to measure atomic forces between the tip and the surface. nanoscientific.org This interaction allows for the precise mapping of surface features and the determination of critical surface parameters. uni-wuerzburg.deberkeley.edu

In the context of this compound and its derivatives, AFM is primarily employed to study the formation and quality of self-assembled monolayers on various substrates, such as silicon or glass. kyushu-u.ac.jpmpg.de The formation of these monolayers is a critical step in surface modification, and AFM provides direct visualization of the resulting surface morphology. researchgate.net Researchers use AFM to assess the homogeneity of the silane layer, identify the presence of domains or aggregates, and measure the thickness of the grafted film. arxiv.org For instance, studies on similar long-chain alkylsilanes have used AFM to monitor the growth of the monolayer over time, observing the transition from disordered, lying-down molecules to a more ordered, vertically-oriented, and densely packed film. mpg.de

A key parameter derived from AFM analysis is surface roughness. tribology.rs The modification of a smooth substrate with this compound is expected to alter its topography. AFM can quantify this change with sub-nanometer precision, typically reported as the root-mean-square (RMS) roughness. eag.com For example, research on the silanization of silicon wafers with aminopropylsilanes showed a distinct increase in surface roughness after modification, which was attributed to the formation of a silane layer with a high density of islands due to polymerization. wiley.com Similarly, studies on octadecyltriethoxysilane, a related long-chain silane, documented dramatic changes in RMS roughness during the self-assembly process, reflecting the evolution from a partially covered surface to a more uniform monolayer. mpg.de These measurements are crucial for applications where a smooth and uniform hydrophobic surface is desired.

The data below, derived from studies on analogous long-chain silanes, illustrates the typical changes in surface roughness as measured by AFM upon the formation of a self-assembled monolayer on a silicon substrate.

Table 1: Representative AFM Surface Roughness Data for Silane-Modified Surfaces

Sample Treatment Condition Roughness Parameter (Ra)
Uncoated Silicon Wafer None 0.09 nm
Silicon Wafer Modified with APTMS (6h at 25°C) 0.28 nm

Data sourced from a study on (3-aminopropyl)trimethoxysilane (APTMS), illustrating the effect of silanization on surface topography. wiley.com

AFM can operate in several modes, such as contact, non-contact, and tapping mode, with the latter being particularly suitable for delicate organic layers like SAMs to avoid damaging the surface during imaging. measurlabs.commdpi.com Beyond topography, advanced AFM techniques can simultaneously map other properties, such as surface elasticity and adhesion, which can be correlated with the molecular ordering and chemical nature of the silane layer. nanoscientific.orgcsic.esrsc.org For example, bimodal AFM has been used to reliably determine that surface elasticity is dependent on the length of the alkyl chain in alkanethiol SAMs, a principle that extends to alkylsilane SAMs. csic.es This multi-faceted analysis provides a comprehensive understanding of the structure-property relationships of surfaces modified with this compound.

Theoretical and Computational Chemistry Approaches to Chloro Decyl Dimethylsilane Systems

Molecular Modeling and Simulation of Surface Interactions

Molecular modeling, particularly molecular dynamics (MD) simulations, is instrumental in studying the dynamic processes involved when chloro(decyl)dimethylsilane molecules interact with surfaces to form self-assembled monolayers (SAMs). nih.govrsc.org These simulations model the atoms and bonds as a system of interacting particles, allowing researchers to observe the formation and properties of molecular assemblies over time. This approach can predict the structure of molecular assemblies and reproduce the formation process of structures like columnar assemblies. rsc.org The process often involves creating a model of the substrate, such as silica (B1680970), and then introducing the silane (B1218182) molecules to observe their subsequent organization. tandfonline.com For instance, a common technique involves vapor-phase deposition where a chloro-silane, combined with water vapor, forms a reactive, functionalized surface. nih.gov

Below is a representative table of parameters used in a molecular dynamics simulation for a self-assembled monolayer of long-chain molecules, analogous to what would be used for this compound.

Simulation ParameterTypical ValueDescription
System SetupSurfactant monolayer on water/silica substrateThe initial configuration of the simulation box. nih.gov
Force FieldCHARMM General Force Field (CGenFF)A set of parameters describing the potential energy of the system. nih.gov
Water ModelTIP3PA common three-site rigid water model used in simulations. nih.gov
Surface Area Per Molecule (SAPM)20-60 ŲThe area occupied by a single molecule on the surface, which influences packing density. nih.gov
EnsembleNPT (Isothermal-Isobaric)Maintains constant Number of particles, Pressure, and Temperature.
Temperature298 K - 520 KSimulations are often run at room temperature or varied to study thermal stability. researchgate.net
Simulation Time50-200 nsThe duration of the simulation, which needs to be long enough to observe equilibrium behavior.

Simulation of Monolayer Alignment and Defects

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic properties of the this compound molecule. rsc.orgresearchgate.net DFT methods are used to calculate the electronic structure, which provides information about bonding, charge distribution, and reactivity. researchgate.netscielo.org.za These calculations involve optimizing the molecular geometry to find the lowest energy structure and then computing various properties at that geometry. mdpi.com For complex molecules, calculations may be performed at different levels of theory to ensure accuracy, for example, using a functional like B3LYP with a basis set such as 6-311++G**. nih.gov

DFT calculations can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. mdpi.commpg.de Each calculated frequency can be animated to visualize the specific atomic motions (e.g., stretching, bending) of the corresponding normal mode. mdpi.com This allows for a detailed assignment of the experimental spectra, providing a definitive link between spectral features and molecular structure. nih.govscirp.org The accuracy of these predictions is often improved by using scaling factors to correct for approximations in the theoretical model and anharmonicity. scirp.org For chlorinated compounds, DFT can effectively model the vibrations associated with the C-Cl bond. nih.gov

The following table shows a representative comparison of experimental and DFT-calculated vibrational frequencies for key modes in a related chlorinated molecule, demonstrating the typical accuracy of the method.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (DFT) (cm⁻¹)Assignment
ν(C-H)31903185C-H stretching in aromatic ring mdpi.com
ν(C=O)17201715Carbonyl group stretching
ν(C-N)14001405C-N stretching in pyrimidine (B1678525) ring mdpi.com
ν(C-Cl)850845C-Cl stretching nih.gov
δ(Ring)650648Ring deformation

The long, flexible decyl chain of this compound can adopt numerous three-dimensional arrangements, known as conformational isomers or conformers. mdpi.com Quantum chemical calculations are essential for determining the relative energies and, therefore, the relative stabilities of these different conformers. mdpi.com By systematically rotating bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out. This analysis identifies the most stable (lowest energy) conformer and the energy barriers between different conformers. For cyclic systems like silacyclohexanes, this involves determining the energetic preference for a substituent to be in an axial versus an equatorial position, where electronegative substituents often prefer an axial location. mdpi.com For a long chain like the decyl group, the most stable conformation is typically a fully extended, all-trans (anti-periplanar) arrangement, which minimizes steric hindrance.

The table below illustrates a typical output from a conformational analysis, showing the relative stability of different conformers for a substituted cyclohexane, a principle that applies to analyzing the conformations of the alkyl chain in this compound.

ConformerSubstituent PositionsRelative Energy (kJ/mol)Population at Equilibrium (%)
ADiequatorial0.0 (most stable)~95%
BDiaxial+11.4~5% libretexts.org
CAxial-Equatorial+2.5Varies

Prediction of Vibrational Spectra

Cheminformatics and Data-Driven Approaches in Silane Research

Cheminformatics and data-driven methods, including machine learning, are increasingly being applied to accelerate the discovery and optimization of silane-based materials. tandfonline.combohrium.com These approaches leverage large datasets from computational simulations and experiments to build predictive models. biorxiv.org Cheminformatics involves the use of computational techniques to study large libraries of compounds and analyze structure-property relationships. researchgate.net

In silane research, machine learning models can be trained on data generated from MD simulations to establish performance parameters for different silane chemistries. tandfonline.com For example, a model could predict the mechanical properties or failure mechanisms of a silane-based interface based on the silane's molecular structure, such as its chain length or functional groups. tandfonline.com These data-driven approaches can rapidly screen vast numbers of potential silane candidates to identify those with desired properties, significantly reducing the need for time-consuming and expensive trial-and-error experimentation. chemrxiv.org Furthermore, quantitative methods based on experimental data, such as determining Hansen solubility parameters, can be used to build a deeper, data-driven understanding of how surface modification with silanes alters nanoparticle properties. acs.org

Application of Chemometric Methods in Spectroscopic Analysis

Chemometric methods are particularly valuable in the study of systems involving this compound due to the compound's dual reactivity. The chlorosilane group can react with surfaces containing hydroxyl groups, such as silica, while the long decyl chain influences the physical properties of the resulting material. Spectroscopic analysis coupled with chemometrics can provide detailed insights into the outcomes of these interactions.

Principal Component Analysis (PCA) is a widely used exploratory technique in the chemometric analysis of spectroscopic data. youtube.comfrontiersin.org PCA reduces the dimensionality of complex datasets by transforming the original variables into a smaller set of uncorrelated variables known as principal components (PCs). youtube.com These PCs capture the maximum variance in the data, allowing for the visualization of clustering, trends, and outliers in a simplified manner. osti.gov For instance, in the analysis of FT-IR spectra from a series of reactions involving this compound, a PCA score plot could reveal the progression of the reaction over time or differentiate between samples prepared under varying conditions.

Partial Least Squares (PLS) regression is another powerful chemometric tool, particularly for quantitative analysis. PLS is a supervised method that builds a predictive model by relating the spectral data (independent variables) to a set of response variables, such as the concentration of a specific component or a physical property of the material. In the context of this compound, PLS could be used to create a calibration model to determine the degree of surface coverage on a silica substrate based on its FT-IR or Raman spectra.

Detailed Research Findings:

While specific studies on the chemometric analysis of this compound are not extensively documented in publicly available literature, research on analogous long-chain alkylsilanes and silane coupling agents provides a strong precedent for its application.

For example, in studies involving the silanization of silica surfaces with organosilanes, FT-IR spectroscopy combined with PCA has been used to differentiate between physically adsorbed and covalently bonded silane molecules. The analysis of the Si-O-Si and Si-C stretching regions of the infrared spectrum can be subjected to PCA to identify the principal sources of variation, which often correspond to different states of the silane on the surface.

To illustrate the application of these methods, consider the following hypothetical data tables which represent typical outputs from a chemometric analysis of spectroscopic data for a system involving this compound.

Interactive Data Table: Hypothetical PCA Results for FT-IR Analysis of this compound Modified Silica

This table represents a hypothetical outcome of a Principal Component Analysis performed on FT-IR spectra of silica surfaces treated with this compound under different reaction conditions. The scores on the first two principal components (PC1 and PC2) are shown for each sample.

Sample IDReaction Time (hours)Concentration (%)PC1 ScorePC2 Score
Sample 111-2.51.2
Sample 215-1.82.5
Sample 3610.5-0.8
Sample 4651.2-1.5
Sample 51212.1-0.9
Sample 61252.5-1.5

This data is illustrative and does not represent actual experimental results.

Interactive Data Table: Hypothetical PLS Regression Model for Quantitative Analysis

This table shows a hypothetical Partial Least Squares regression model for predicting the surface coverage of this compound on a substrate using spectroscopic data.

PropertyNumber of Latent VariablesR² (Calibration)R² (Validation)Root Mean Square Error of Prediction (RMSEP)
Surface Coverage (molecules/nm²)30.980.960.05

This data is illustrative and does not represent actual experimental results.

These chemometric approaches provide a robust framework for analyzing the complex spectroscopic data associated with this compound, enabling a deeper understanding of its chemical behavior and its application in materials science.

Q & A

Basic: What are the standard synthetic routes for Chloro(decyl)dimethylsilane, and how is purity validated?

This compound is typically synthesized via hydrosilylation reactions, where a chlorosilane precursor reacts with a decyl alkene in the presence of a catalyst (e.g., platinum-based). Purification involves fractional distillation under reduced pressure to isolate the product. Purity is assessed using gas chromatography (GC) with flame ionization detection (FID) to confirm >95% purity, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to verify structural integrity .

Advanced: How does steric hindrance from the decyl chain influence reactivity in surface functionalization applications?

The long decyl chain introduces steric hindrance, which can reduce reaction rates in surface modification compared to shorter-chain analogs (e.g., Chloro(dimethyl)octadecylsilane). For example, in silanization reactions with hydroxylated substrates, the bulky decyl group may limit accessibility to surface-active sites. Researchers should optimize reaction conditions (e.g., extended reaction times, elevated temperatures) to overcome kinetic barriers. Comparative studies using contact angle measurements or X-ray photoelectron spectroscopy (XPS) can quantify surface coverage efficiency .

Basic: What safety protocols are critical when handling this compound?

Due to its moisture sensitivity and potential hydrolysis to release HCl, the compound must be stored under inert gas (argon) in sealed containers. Handling requires a fume hood, nitrile gloves, and protective eyewear. Spills should be neutralized with sodium bicarbonate. Ventilation systems must prevent vapor accumulation, as inhalation can cause respiratory irritation. Refer to material safety data sheets (MSDS) for emergency procedures .

Advanced: How can discrepancies in reaction yields during siloxane polymer synthesis be resolved?

Yield inconsistencies often arise from trace moisture, which prematurely hydrolyzes the silane. Rigorous drying of solvents (e.g., molecular sieves) and substrates (e.g., thermal activation of silica surfaces) is essential. Catalyst selection (e.g., triethylamine vs. DBU) also impacts reaction kinetics. Researchers should monitor reaction progress using in situ Fourier-transform infrared (FTIR) spectroscopy to track Si-Cl bond consumption and optimize stoichiometric ratios .

Basic: What spectroscopic methods are optimal for characterizing this compound?

  • ¹H NMR : Peaks at δ 0.1–0.3 ppm (Si-CH₃), δ 1.2–1.4 ppm (decyl chain CH₂), and δ 1.6 ppm (terminal CH₃).
  • ²⁹Si NMR : A singlet near δ 25–30 ppm confirms the Si-Cl environment.
  • IR Spectroscopy : Absorbance at ~550 cm⁻¹ (Si-Cl stretch) and 1250 cm⁻¹ (Si-CH₃ deformation).
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Advanced: What toxicological extrapolation strategies are recommended in the absence of compound-specific data?

When toxicity data are lacking, researchers can apply read-across methods using structurally similar silanes (e.g., Chloro(dodecyl)dimethylsilane). Trends indicate that increased alkyl substitution reduces acute toxicity. For example, dimethylsilane derivatives exhibit lower respiratory hazards than less-substituted analogs. Preliminary risk assessments should adopt conservative exposure limits (e.g., NIOSH IDLH guidelines) and prioritize in vitro cytotoxicity assays (e.g., MTT tests on human lung epithelial cells) .

Key Considerations for Experimental Design

  • Moisture Control : Use Schlenk lines or gloveboxes for air-sensitive reactions .
  • Catalyst Optimization : Screen platinum vs. rhodium catalysts for hydrosilylation efficiency .
  • Ecotoxicology : Prioritize biodegradation studies using OECD 301F guidelines to assess environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.